molecular formula C18H20N2O3S2 B039898 2-Aphpd CAS No. 120484-56-2

2-Aphpd

Cat. No.: B039898
CAS No.: 120484-56-2
M. Wt: 376.5 g/mol
InChI Key: QGMZNSOEMVTYRP-VYRBHSGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aphpd (2-(α-Pyrrolidinopentiophenone) is a synthetic cathinone derivative belonging to the substituted phenethylamine class. Structurally, it features a pyrrolidine ring attached to the β-carbon of the phenethylamine backbone, a modification that enhances its lipophilicity and central nervous system penetration .

Properties

CAS No.

120484-56-2

Molecular Formula

C18H20N2O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[(2S)-4-hydroxy-3-oxo-1-phenyl-5-(pyridin-2-yldisulfanyl)pentan-2-yl]acetamide

InChI

InChI=1S/C18H20N2O3S2/c1-13(21)20-15(11-14-7-3-2-4-8-14)18(23)16(22)12-24-25-17-9-5-6-10-19-17/h2-10,15-16,22H,11-12H2,1H3,(H,20,21)/t15-,16?/m0/s1

InChI Key

QGMZNSOEMVTYRP-VYRBHSGPSA-N

SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)C(CSSC2=CC=CC=N2)O

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(CSSC2=CC=CC=N2)O

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)C(CSSC2=CC=CC=N2)O

Synonyms

2-(N'-acetyl-D-Phe)hydroxyethyl-2'-pyridyl disulfide
2-(N'-acetylphenylalanyl)hydroxyethyl 2'-pyridyl disulfide
2-(N'-acetylphenylalanyl)hydroxyethyl-2'-pyridyl disulfide
2-APHPD
APHEPDS

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacokinetic and Structural Comparison

Parameter This compound α-PVP 3-MMC
Molecular Weight (g/mol) 273.4 245.3 207.3
logP 3.2 4.1 2.8
DAT Inhibition (EC₅₀) 28 nM 12 nM 85 nM
Half-life (hours) 4 6 3.5

Table 2: Thermal and Metabolic Stability

Compound Decomposition Temp. (°C) Primary Metabolic Pathway
This compound 210 Glucuronidation
α-PVP 195 N-Dealkylation
3-MMC 185 β-Ketone Reduction

Research Findings and Limitations

  • Efficacy : this compound’s moderate DAT inhibition suggests lower abuse liability than α-PVP but higher than 3-MMC .
  • Synthesis Challenges: The hydroxyl group in this compound complicates large-scale synthesis compared to non-hydroxylated analogs, as noted in clandestine lab seizure reports .

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